Sodium houttuyfonate

Description

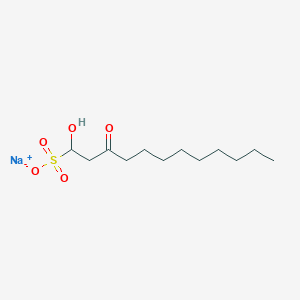

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;1-hydroxy-3-oxododecane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O5S.Na/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)18(15,16)17;/h12,14H,2-10H2,1H3,(H,15,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPWMWCITPGPKK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)CC(O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83766-73-8 | |

| Record name | Sodium houttuyfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083766738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM HOUTTUYFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L01U4RI8IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of Sodium houttuyfonate?

An In-depth Technical Guide to the Chemical Properties of Sodium Houttuyfonate

Introduction

This compound is the sodium bisulfite addition product of houttuynin (decanoyl acetaldehyde), the primary active antibacterial component isolated from the medicinal plant Houttuynia cordata Thunb.. It is a white or pale yellow crystalline powder. This document provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is known for its antibacterial activities, but it is also an unstable compound, sensitive to heat and light, and prone to decomposition in alkaline conditions.

Quantitative Data Summary

The core chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Chemical Name | Sodium 1-hydroxy-1-decanoylmethanesulfonate | |

| Molecular Formula | C₁₂H₂₃NaO₅S | |

| Molecular Weight | 318.36 g/mol | |

| Appearance | White or yellowish crystalline powder | |

| Solubility | Soluble in water, insoluble in ethanol | |

| Stability | Unstable; sensitive to heat and light; decomposes in alkaline solutions |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of Houttuynin with sodium bisulfite.

Materials:

-

Houttuynin (decanoyl acetaldehyde)

-

Sodium bisulfite (NaHSO₃)

-

Ethanol

-

Water

Procedure:

-

Dissolve Houttuynin in ethanol.

-

Prepare an aqueous solution of sodium bisulfite.

-

Slowly add the sodium bisulfite solution to the Houttuynin solution with stirring.

-

Allow the reaction to proceed at a controlled temperature.

-

The resulting this compound will precipitate out of the solution.

-

Filter the precipitate, wash with ethanol, and dry under vacuum.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: A mixture of methanol (B129727) and water, often with a buffer like potassium dihydrogen phosphate.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10-20 µL.

Procedure:

-

Prepare a standard solution of this compound of known concentration.

-

Prepare the sample solution by dissolving the test substance in the mobile phase.

-

Inject the standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak areas.

-

Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.

Mechanism of Action

The primary therapeutic effect of this compound is its antibacterial activity. It functions by disrupting the bacterial cell structure.

Antibacterial Signaling Pathway

This compound targets the bacterial cell wall and cell membrane, leading to increased permeability and eventual cell death.

Synthesis of Sodium Houttuyfonate from Houttuynin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium houttuyfonate, the sodium bisulfite adduct of houttuynin, is a promising pharmaceutical agent with established antibacterial and anti-inflammatory properties. Houttuynin (decanoyl acetaldehyde), the parent compound extracted from Houttuynia cordata, is chemically unstable and prone to polymerization and oxidation. The synthesis of this compound significantly enhances the stability and water solubility of the active moiety, facilitating its clinical application. This technical guide provides a comprehensive overview of the synthesis of this compound from houttuynin, including detailed experimental protocols for the isolation of the precursor and its conversion to the final product. Furthermore, this guide summarizes the available quantitative data and elucidates the anti-inflammatory mechanism of action of this compound through the p38 MAPK/ERK signaling pathway.

Introduction

Houttuynia cordata Thunb. is a perennial herb widely used in traditional medicine in East Asia for the treatment of various ailments, including infections and inflammatory diseases. The primary bioactive component of its essential oil is houttuynin, an aliphatic aldehyde with potent antimicrobial activity. However, the inherent instability of houttuynin has hindered its direct therapeutic use. To overcome this limitation, this compound was developed. This derivative is formed through a nucleophilic addition reaction between houttuynin and sodium bisulfite, resulting in a stable, water-soluble α-hydroxy sulfonate.[1] This conversion retains the pharmacological activities of the parent compound while improving its pharmaceutical properties.[2]

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the extraction and purification of houttuynin from the essential oil of Houttuynia cordata, followed by the addition reaction with sodium bisulfite.

Step 1: Extraction and Purification of Houttuynin

Houttuynin is the major component of the essential oil of Houttuynia cordata. The following protocol outlines a typical procedure for its extraction and purification.

Experimental Protocol: Extraction and Purification of Houttuynin

-

Hydrodistillation: Fresh aerial parts of Houttuynia cordata are subjected to hydrodistillation for approximately 3 hours to extract the essential oil.[3]

-

Solvent Extraction: The collected essential oil is then subjected to solvent extraction to isolate houttuynin.[4]

-

Purification: Further purification is achieved using macroporous resin column chromatography to yield pure houttuynin.[4][5][6][7] The purity of the final product can be assessed by Gas Chromatography (GC).[8]

Data Presentation: Characterization of Houttuynin

| Parameter | Method | Result | Reference |

| Purity | GC | >98% | [8] |

| Molecular Ion | ESI-MS | m/z 198.1 [M]⁺ | [8] |

| Infrared (IR) Spectrum | IR Spectroscopy | 3418.6 cm⁻¹ (hydroxyl), 2954.2 cm⁻¹ (methyl), 2927.4 cm⁻¹ (methylene), 1633.6, 1598.4 cm⁻¹ (conjugated carbonyl) | [8] |

| ¹H NMR (in CDCl₃) | NMR Spectroscopy | δ 7.88 (1H, d, J = 4.0 Hz, aldehyde H), δ 5.49 (1H, d, J = 4.0 Hz, enol H), δ 2.31–1.21 (methylene signals), δ 0.83 (3H, t, J = 7.0 Hz, methyl) | [8] |

| ¹³C NMR (in CDCl₃) | NMR Spectroscopy | δ 200.1 (aldehyde C), δ 175.8, 101.9 (double-bond C), δ 14.3 (methyl C), multiple methylene (B1212753) C signals | [8] |

Step 2: Synthesis of this compound

The purified houttuynin is then reacted with sodium bisulfite to form the stable adduct, this compound. The following is a generalized protocol based on the known reactivity of aldehydes with sodium bisulfite.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve the purified houttuynin in a water-miscible solvent such as methanol (B129727) or ethanol (B145695).[9]

-

Reaction: To this solution, add a saturated aqueous solution of sodium bisulfite with vigorous stirring. The reaction is typically carried out at room temperature.[10]

-

Precipitation and Isolation: The this compound adduct, being a salt, will precipitate out of the reaction mixture. The precipitate is collected by filtration.[11]

-

Washing and Drying: The collected solid is washed with a cold organic solvent (e.g., ethanol or diethyl ether) to remove any unreacted houttuynin and then dried under vacuum to yield the final product.[9]

Data Presentation: Physicochemical Properties of this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₂₃NaO₅S | [12] |

| Molecular Weight | 302.36 g/mol | [12] |

| IUPAC Name | sodium 1-hydroxy-3-oxododecane-1-sulfonate | [12] |

| Appearance | White crystalline powder | [13] |

| Solubility | Soluble in water | [13] |

Note: Specific reaction yields and detailed spectroscopic data for the direct synthesis of this compound from purified houttuynin are not extensively reported in the available literature. The provided protocols are based on established chemical principles for the formation of bisulfite adducts.

Mechanism of Action: Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the well-documented mechanisms is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK) pathways.

In inflammatory conditions, such as those induced by bacterial lipopolysaccharide (LPS), the activation of Toll-like receptor 4 (TLR4) initiates a downstream signaling cascade. This leads to the phosphorylation and activation of p38 MAPK and ERK. These kinases, in turn, activate transcription factors like NF-κB, which translocates to the nucleus and promotes the expression of pro-inflammatory cytokines, including TNF-α and IL-6.[6] this compound has been shown to suppress the phosphorylation of both p38 MAPK and ERK, thereby inhibiting the production of these inflammatory mediators.[5]

Experimental Workflow and Logical Relationships

The overall process from the natural source to the final stable drug product and its mechanism of action can be visualized as follows.

Conclusion

The synthesis of this compound from houttuynin represents a successful strategy to overcome the inherent instability of a potent natural product, thereby enhancing its therapeutic potential. The straightforward addition reaction with sodium bisulfite yields a stable and water-soluble compound amenable to pharmaceutical formulation. The well-characterized anti-inflammatory mechanism of action, involving the inhibition of the p38 MAPK/ERK signaling pathway, provides a solid foundation for its clinical use and further drug development efforts. This guide provides researchers and drug development professionals with the essential technical details for the preparation and understanding of this important therapeutic agent.

References

- 1. Workup [chem.rochester.edu]

- 2. benchchem.com [benchchem.com]

- 3. thaiscience.info [thaiscience.info]

- 4. Purification of Houttuynia cordata Thunb. Essential Oil Using Macroporous Resin Followed by Microemulsion Encapsulation to Improve Its Safety and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Purification of Houttuynia cordata Thunb. Essential Oil Using Macroporous Resin Followed by Microemulsion Encapsulation to Improve Its Safety and Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification of Houttuynia cordata Thunb. Essential Oil Using Macroporous Resin Followed by Microemulsion Encapsulation… [ouci.dntb.gov.ua]

- 8. mdpi.com [mdpi.com]

- 9. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. This compound | C12H23NaO5S | CID 23663544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthesis of Hydroxy Sulfonate Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

The Antibacterial Action of Sodium Houttuyfonate: A Focus on the Bacterial Cell Envelope

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium houttuyfonate (SH), a stable adduct of houttuynin derived from the medicinal plant Houttuynia cordata, has garnered significant attention for its broad-spectrum pharmacological activities, including antibacterial, anti-inflammatory, and antiviral properties.[1][2] Clinically utilized in some regions for treating infectious diseases, a comprehensive understanding of its molecular mechanism of action is crucial for its rational development as a therapeutic agent. This technical guide provides an in-depth exploration of the current scientific understanding of how this compound exerts its antibacterial effects, with a specific focus on its interaction with the bacterial cell wall and membrane. While the disruption of the cell membrane and the inhibition of autolysis are well-documented mechanisms, direct inhibition of peptidoglycan synthesis remains an area for further investigation.

Core Mechanisms of Action on the Bacterial Cell Envelope

The antibacterial activity of this compound against a variety of pathogens is primarily attributed to its ability to compromise the bacterial cell envelope. This multifaceted attack involves the disruption of the cell membrane's integrity and, particularly in Gram-positive bacteria, the inhibition of autolytic enzymes.

Disruption of Bacterial Cell Membrane Integrity

The prevailing evidence suggests that a primary mechanism of this compound's bactericidal and bacteriostatic activity is the disruption of the bacterial cell membrane.[3] This action is thought to be facilitated by the amphipathic nature of the molecule, which allows it to interact with and destabilize the lipid bilayer of the cell membrane. This disruption leads to increased membrane permeability, the leakage of essential intracellular components, and ultimately, cell death.

The consequences of this membrane damage are manifold and include:

-

Increased Permeability: this compound increases the permeability of the bacterial cell membrane, allowing the influx of substances that are normally excluded and the efflux of vital cytoplasmic contents.

-

Morphological Changes: Electron microscopy studies have revealed that treatment with this compound can lead to visible alterations in bacterial cell morphology, including changes to the cell envelope.[4]

Inhibition of Autolysis in Staphylococcus aureus

A significant body of research has elucidated a specific mechanism of action of this compound against the Gram-positive pathogen Staphylococcus aureus, involving the inhibition of autolysis.[5][6] Autolysins are endogenous enzymes that degrade the peptidoglycan of the bacterial cell wall and are crucial for processes such as cell wall turnover, cell separation, and biofilm formation.

Studies have shown that this compound can downregulate the transcription of several key autolysin genes in S. aureus, including atl, sle1, cidA, and lytN.[5][6] The inhibition of these autolysins leads to:

-

Reduced Bacteriolysis: A decrease in the activity of these cell wall-degrading enzymes results in a reduction in both natural and induced cell lysis.[5][6]

-

Inhibition of Biofilm Formation: Autolysin-mediated cell lysis contributes to the release of extracellular DNA (eDNA), a key component of the biofilm matrix. By inhibiting autolysis, this compound reduces eDNA release, thereby impeding biofilm formation.[5]

This targeted inhibition of autolysis represents a sophisticated antibacterial strategy that not only affects bacterial viability but also disrupts its ability to form resilient communities.

Quantitative Data on Antibacterial Activity

The efficacy of this compound against a range of bacterial pathogens has been quantified through the determination of its Minimum Inhibitory Concentration (MIC).

| Bacterial Strain | MIC (μg/mL) | Reference |

| Staphylococcus aureus ATCC 25923 | 16 - 60 | [5][7] |

| Methicillin-Resistant S. aureus (MRSA) | 4 - 128 | [5][7] |

| Pseudomonas aeruginosa | 4000 | [1] |

| Staphylococcus epidermidis | 256 | [8] |

| Candida albicans | 64 - 1024 | [8][9] |

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.[1][7]

Materials:

-

This compound (SH) stock solution

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial culture in the exponential growth phase

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

-

In a 96-well plate, perform serial two-fold dilutions of the SH stock solution in the growth medium.

-

Add the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria in medium without SH) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of SH at which there is no visible growth (turbidity).

Triton X-100-Induced Autolysis Assay

This assay assesses the ability of a compound to inhibit autolysis induced by a chemical agent like Triton X-100.[5][6]

Materials:

-

Mid-log phase culture of S. aureus

-

This compound (SH)

-

Triton X-100 solution

-

Spectrophotometer

Procedure:

-

Grow S. aureus to the mid-logarithmic phase.

-

Harvest the cells by centrifugation, wash with cold sterile water, and resuspend in a buffer containing Triton X-100.

-

Divide the suspension into treatment groups, including a control group (no SH) and groups with varying concentrations of SH.

-

Incubate the suspensions at 37°C with shaking.

-

Monitor the decrease in optical density (OD) at 600 nm over time. A smaller decrease in OD in the SH-treated groups compared to the control indicates inhibition of autolysis.

Biofilm Inhibition Assay (Crystal Violet Staining)

This method quantifies the effect of an antimicrobial agent on biofilm formation.[1]

Materials:

-

Bacterial culture

-

96-well microtiter plates

-

Appropriate growth medium

-

This compound (SH)

-

Crystal violet solution (0.1%)

-

Ethanol (95%) or other suitable solvent

-

Microplate reader

Procedure:

-

Add a diluted bacterial culture to the wells of a 96-well plate.

-

Add different concentrations of SH to the wells. Include a control group without SH.

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

-

Stain the adherent biofilms with a 0.1% crystal violet solution for 15 minutes.

-

Wash the wells again to remove excess stain.

-

Solubilize the bound crystal violet with 95% ethanol.

-

Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570 nm. A lower absorbance in the SH-treated wells indicates inhibition of biofilm formation.

Visualizing Mechanisms and Workflows

Caption: Proposed mechanism of action of this compound on bacterial cells.

Caption: General experimental workflow for investigating the antibacterial mechanism of this compound.

Caption: Logical flow of the effects of this compound on bacterial cells.

Conclusion

This compound presents a compelling case as a natural antibacterial agent with a multi-pronged mechanism of action against the bacterial cell envelope. The current body of scientific literature strongly supports its role in disrupting bacterial cell membrane integrity and, notably in S. aureus, inhibiting the autolytic machinery essential for cell wall homeostasis and biofilm formation. These actions collectively contribute to its observed bactericidal and bacteriostatic effects.

For researchers and drug development professionals, it is equally important to recognize the current gaps in our understanding. While the effects on the cell membrane are evident, direct evidence for the inhibition of peptidoglycan synthesis enzymes, such as transpeptidases or a direct interaction with penicillin-binding proteins, is currently lacking. Future research should aim to investigate these potential targets to provide a more complete picture of this compound's antibacterial profile. Such studies will be invaluable for optimizing its therapeutic potential and for the development of novel antibacterial strategies.

References

- 1. Transcriptional and Functional Analysis Shows this compound-Mediated Inhibition of Autolysis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo activity of this compound and sodium new houttuyfonate against Candida auris infection by affecting adhesion, aggregation, and biofilm formation abilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo activity of this compound and sodium new houttuyfonate against Candida auris infection by affecting adhesion, aggregation, and biofilm formation abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits biofilm formation and alginate biosynthesis-associated gene expression in a clinical strain of Pseudomonas aeruginosa in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physical Interaction of this compound With β-1,3-Glucan Evokes Candida albicans Cell Wall Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Sodium New Houttuyfonate Inhibits Candida albicans Biofilm Formation by Inhibiting the Ras1-cAMP-Efg1 Pathway Revealed by RNA-seq [frontiersin.org]

- 9. This compound: A review of its antimicrobial, anti-inflammatory and cardiovascular protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Sodium Houttuyfonate for Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium houttuyfonate (SH), a synthesized adduct of sodium bisulfite and houttuynin, is a compound derived from Houttuynia cordata Thunb.[1][2] This traditional herbal medicine has a long history of use in Asia for treating inflammatory and infectious conditions.[2][3] this compound was developed to overcome the inherent instability of its precursor, decanoyl acetaldehyde (B116499) (houttuynin), a primary active component of the plant's volatile oil.[2][4] While more stable than houttuynin, this compound's own physicochemical properties, specifically its solubility and stability in various solvents and conditions, are critical parameters that dictate its formulation, delivery, and ultimate therapeutic efficacy.[2][4]

This technical guide provides a comprehensive overview of the current scientific understanding of this compound's solubility and stability profiles. It includes quantitative data, detailed experimental protocols for analysis, and visual representations of degradation pathways and experimental workflows to support researchers and formulation scientists in the development of robust and effective drug products. It is important to note that the literature also refers to "Sodium New Houttuyfonate" (SNH), a structural derivative which is reported to have better water solubility and stability.[3][5] This guide will focus on the data available for this compound (SH) while acknowledging related compounds where relevant.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a fundamental determinant of its bioavailability and dictates the choice of solvent systems for formulation and analytical procedures. This compound exhibits variable solubility across different solvent types.

Qualitatively, it is described as being easily soluble in hot water, slightly soluble in water and ethanol (B145695) at ambient temperatures, and practically insoluble in non-polar organic solvents like chloroform (B151607) and benzene.[1] It also readily dissolves in sodium hydroxide (B78521) solutions, though this leads to decomposition.[1] More specific quantitative data is summarized below.

Quantitative Solubility Data

The following table presents the reported solubility values for this compound in various solvents. These values are essential for preparing stock solutions for in vitro assays and for developing liquid formulations.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Water (H₂O) | 3.33 | 11.01 | Sonication is recommended to aid dissolution.[6] |

| Dimethyl Sulfoxide (DMSO) | 20 | 66.15 | Sonication is recommended.[6] |

| Dimethyl Sulfoxide (DMSO) | 8.33 | 25.21 | Requires ultrasonication, warming, and heating to 60°C.[7] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 0.83 | ≥ 2.51 | A common vehicle for in vivo studies.[7] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 0.83 | ≥ 2.51 | Cyclodextrin-based formulation to improve solubility.[7] |

| 10% DMSO / 90% Corn Oil | ≥ 0.83 | ≥ 2.51 | A lipid-based vehicle.[7] |

Stability Profile of this compound

Understanding the stability of this compound is crucial for determining appropriate storage conditions, predicting shelf-life, and understanding its fate under physiological conditions. The primary factors influencing its stability are solvent, temperature, and pH.[2][4] The main degradation pathway involves the conversion of this compound back to decanoyl acetaldehyde, which is unstable and can be further transformed into 2-undecanone.[2][4]

Influence of pH

This compound's stability is highly dependent on the pH of the aqueous solution. It demonstrates significant stability in acidic environments but degrades readily in neutral to alkaline conditions.

| pH | Stability Assessment | Degradation Product | Temperature | Reference |

| 1.2 | Stable (RSD 0.14%) | - | 37 °C | [2][4] |

| 6.8 - 10.4 | Unstable; degrades to various degrees | 2-Undecanone | 37 °C | [2][4] |

| 7.8 | Maximum degradation observed (67.33% in 4 hours) | 2-Undecanone | 37 °C | [2] |

Influence of Temperature and Solvent

Temperature and the choice of solvent are critical factors affecting the stability of this compound. Aqueous solutions, particularly at elevated temperatures, promote rapid degradation.

| Solvent | Temperature | Duration | Stability Assessment | Reference |

| Aqueous Solution | 4 °C (Refrigerated) | 4 hours | Stable | [4] |

| Ethyl Acetate | 4 °C (Refrigerated) | 4 hours | Stable | [4] |

| Aqueous Solution | 25 °C (Room Temp) | 4 hours | Slight degradation to 2-undecanone | [4] |

| Ethyl Acetate | 25 °C (Room Temp) | 4 hours | Stable | [4] |

| Aqueous Solution | 100 °C (Reflux) | 1 hour | Almost complete degradation to 2-undecanone | [4] |

| Ethyl Acetate | 100 °C (Reflux) | - | Relatively stable; slight transformation | [4] |

Influence of Light and Oxidation

This compound appears to be robust against photolytic and oxidative degradation under the tested conditions.

| Condition | Solvent | Stability Assessment | Reference |

| Oxidation | Aqueous Solution | Stable (RSD = 0.23%) | [4] |

| Illumination | Aqueous Solution | Stable (RSD = 0.97%) | [4] |

| Oxidation | Ethyl Acetate | Stable (RSD = 0.35%) | [4] |

| Illumination | Ethyl Acetate | Stable (RSD = 0.68%) | [4] |

Visualization of Degradation Pathway

The primary degradation of this compound involves its conversion to 2-undecanone. This process is significantly influenced by heat and pH, particularly in aqueous environments.[2][4]

Caption: Degradation pathway of this compound.

Experimental Protocols

Robust and validated analytical methods are essential for accurate quantification and stability assessment of this compound.[8] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose.

Protocol for Stability Assessment using HPLC

This protocol outlines a general procedure for evaluating the stability of this compound under various stress conditions.

1. Preparation of Stock and Standard Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen mobile phase or a suitable solvent like methanol.[8]

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range (e.g., 1-100 µg/mL).[8]

2. Application of Stress Conditions:

-

pH Stress: Prepare aqueous solutions of this compound at various pH values (e.g., 1.2, 4.5, 6.8, 7.8, 9.0) using appropriate buffers.[2] Incubate solutions at a controlled temperature (e.g., 37 °C).[2]

-

Thermal Stress: Prepare solutions of this compound in different solvents (e.g., water, ethyl acetate). Expose the solutions to various temperatures (e.g., 4 °C, 25 °C, 100 °C) for defined time intervals.[4]

-

Photolytic Stress: Expose a solution of this compound to a controlled light source (e.g., UV lamp) while keeping a control sample in the dark.

-

Oxidative Stress: Treat a solution of this compound with an oxidizing agent (e.g., H₂O₂).

3. Sample Preparation and Analysis:

-

At specified time points (e.g., 0, 0.5, 1, 2, 4 hours), withdraw an aliquot of the stressed sample.[4]

-

Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.[8]

-

Inject the prepared sample into the HPLC system.

4. Hypothetical HPLC Conditions:

-

Instrumentation: Standard HPLC system with a UV or Photodiode Array (PDA) detector.[8]

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[8]

-

Mobile Phase: Acetonitrile and water mixture.[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: 30 °C.[8]

-

Detection Wavelength: 220 nm.[8]

-

Injection Volume: 20 µL.[8]

5. Data Analysis:

-

Quantify the remaining percentage of this compound at each time point by comparing its peak area to the calibration curve.

-

Identify and quantify any degradation products, such as 2-undecanone, by using a reference standard.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

Caption: Workflow for this compound stability testing.

Biological Relevance and Signaling

The stability of this compound is not only a pharmaceutical concern but also has biological implications. The compound exerts its anti-inflammatory effects, at least in part, by modulating the NF-κB signaling pathway.[9] Studies have shown that SH treatment can inhibit the expression of phosphorylated IκBα and p65, key components of this pro-inflammatory pathway, thereby reducing the production of cytokines like TNF-α, IL-1β, and IL-6.[9]

Visualization of a Key Signaling Pathway

This diagram provides a simplified representation of how this compound may interrupt the NF-κB inflammatory signaling cascade.

Caption: Inhibition of the NF-κB pathway by this compound.

Conclusion

This technical guide consolidates critical data on the solubility and stability of this compound. The compound exhibits limited aqueous solubility but is soluble in organic solvents like DMSO. Its stability is highly contingent on the environment, showing marked degradation in aqueous solutions under neutral-to-alkaline pH and at elevated temperatures. Conversely, it is stable in acidic conditions, in certain organic solvents like ethyl acetate, and under photolytic and oxidative stress. A thorough understanding of these characteristics, supported by robust analytical protocols, is paramount for the successful development of this compound as a therapeutic agent, ensuring the final drug product is safe, effective, and stable throughout its shelf-life.

References

- 1. lifetechindia.com [lifetechindia.com]

- 2. A Comparative Study of this compound and 2-Undecanone for Their in Vitro and in Vivo Anti-Inflammatory Activities and Stabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In vitro and in vivo activity of this compound and sodium new houttuyfonate against Candida auris infection by affecting adhesion, aggregation, and biofilm formation abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | NF-κB | Antibacterial | Antifungal | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound enhances the intestinal barrier and attenuates inflammation induced by Salmonella typhimurium through the NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Sodium Houttuyfonate and Sodium New Houttuyfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium houttuyfonate (SH) and its derivative, sodium new houttuyfonate (SNH), are compounds derived from Houttuynia cordata, a plant with a long history in traditional medicine. Both substances have garnered significant interest in the scientific community for their broad pharmacological activities, including antimicrobial and anti-inflammatory properties. This technical guide provides an in-depth comparison of their chemical structures, physicochemical properties, and biological activities. Notably, SNH was developed to improve upon the chemical stability of SH, leading to enhanced clinical utility. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary signaling pathways involved in their mechanisms of action to support further research and development.

Introduction

Houttuynia cordata Thunb. is a perennial herb widely used in traditional medicine in East Asia for the treatment of various ailments, including infections and inflammatory diseases. The primary active ingredient responsible for its therapeutic effects is houttuynin (decanoyl acetaldehyde), a chemically unstable aldehyde. To overcome this instability, more stable derivatives have been synthesized. This compound (SH) is a stable adduct of houttuynin and sodium bisulfite. Subsequently, sodium new houttuyfonate (SNH), an analogue of SH, was developed, reportedly offering improved chemical stability and pharmacological properties, which has led to its wider clinical application in some regions for treating respiratory infections and inflammatory conditions.[1] This guide aims to delineate the key differences between these two compounds to inform research and drug development efforts.

Chemical and Physicochemical Properties

This compound and sodium new houttuyfonate are structurally similar, with SNH possessing a longer carbon chain. This structural difference influences their physicochemical properties, such as molecular weight and potentially their interactions with biological targets. SNH is reported to have greater chemical stability than SH, a significant advantage for pharmaceutical formulation and clinical application.[2]

| Property | This compound (SH) | Sodium New Houttuyfonate (SNH) | Reference(s) |

| Chemical Name | Sodium 1-hydroxy-3-oxododecane-1-sulfonate | Sodium lauroyl-α-hydroxyethyl sulfonate | [1][3] |

| Molecular Formula | C₁₂H₂₃NaO₅S | C₁₄H₂₇NaO₅S | [1] |

| Molecular Weight | 302.4 g/mol | 330.4 g/mol | [1] |

| Chemical Stability | Less stable | More stable | [2] |

Comparative Biological Activities

Both SH and SNH exhibit a range of biological activities, most notably their antimicrobial and anti-inflammatory effects. Recent studies have also explored their potential in oncology.

Antimicrobial Activity

SH and SNH have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi.[4] A key difference lies in their potency against specific pathogens.

| Organism | This compound (SH) MIC (µg/mL) | Sodium New Houttuyfonate (SNH) MIC (µg/mL) | Reference(s) |

| Candida auris (C1) | 64 | 64 | [5] |

| Candida auris (C2) | 64 | 64 | [5] |

| Candida auris (C3) | 128 | 64 | [5] |

| Candida auris (C4) | 128 | 64 | [5] |

| Candida auris (12373) | 32 | 32 | [5] |

| Candida auris (12767) | 64 | 64 | [5] |

Anti-inflammatory Activity

Both compounds have been shown to modulate inflammatory responses, primarily through the inhibition of pro-inflammatory signaling pathways.

| Cell Line | Treatment | Effect | IC₅₀ | Reference(s) |

| RAW264.7 Macrophages | LPS-induced inflammation | Inhibition of TNF-α and IL-1β production | Not explicitly stated in comparative studies | [6] |

| Human Nasal Epithelial Cells | LPS-induced inflammation | Suppression of IL-1β and IL-6 mRNA | 60 µM (SH) | [7] |

Anticancer Activity

The potential of SH and SNH in cancer therapy is an emerging area of research. Studies have shown that they can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

| Cell Line | Compound | Effect | IC₅₀ | Reference(s) |

| H1299 (Non-small cell lung cancer) | SNH | Reduced cell viability | 75 µM | [8] |

| MCF-7 (Breast cancer) | SNH | Decreased cell viability | 91.38 µM | [2] |

| A2780 (Ovarian cancer) | SNH | Inhibition of cell proliferation | Dose-dependent inhibition observed | [9] |

Mechanisms of Action: Signaling Pathways

The biological effects of this compound and Sodium new houttuyfonate are mediated through the modulation of key cellular signaling pathways.

This compound (SH)

SH primarily exerts its anti-inflammatory effects by targeting the NF-κB and MAPK signaling pathways. In response to inflammatory stimuli such as LPS, SH has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[10][11][12] This leads to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Furthermore, SH can suppress the phosphorylation of p38 MAPK and ERK, further contributing to its anti-inflammatory properties.[7][13]

Sodium New Houttuyfonate (SNH)

Similar to SH, SNH also modulates the NF-κB and MAPK pathways to exert its anti-inflammatory and anticancer effects.[1] In pancreatic cancer cells, SNH has been shown to inactivate the p38/MAPK pathway, leading to reduced tumor angiogenesis.[3] In breast cancer cells, SNH induces apoptosis through a ROS/PDK1/AKT/GSK3β axis.[2] Furthermore, in non-small cell lung cancer, SNH can activate pyroptosis through the TCONS‐14036/miR‐1228‐5p/PRKCDBP pathway.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activities of this compound and sodium new houttuyfonate.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods and is suitable for determining the MIC of both SH and SNH against various microbial strains.

-

Materials:

-

Test compound (SH or SNH)

-

Bacterial or fungal strain of interest

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland standard

-

-

Procedure:

-

Preparation of Inoculum: From a fresh 18-24 hour culture, prepare a suspension of the microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Drug Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., water or DMSO). Perform serial two-fold dilutions of the stock solution in the broth medium in the 96-well plate to achieve the desired concentration range.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the drug dilutions. Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism as detected by the naked eye or a microplate reader.

-

In Vitro Anti-inflammatory Assay (LPS-induced)

This protocol describes a method to assess the anti-inflammatory effects of SH and SNH on macrophage cells.[14][15]

-

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (SH or SNH)

-

Griess Reagent for Nitric Oxide (NO) determination

-

ELISA kits for TNF-α, IL-1β, and IL-6

-

96-well cell culture plates

-

-

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO₂. Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with solvent), and a positive control (cells with LPS only).

-

Sample Collection: After incubation, collect the cell culture supernatants for analysis.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatants using the Griess reagent according to the manufacturer's instructions.

-

Cytokines (TNF-α, IL-1β, IL-6): Quantify the levels of pro-inflammatory cytokines in the supernatants using specific ELISA kits following the manufacturer's protocols.

-

-

Data Analysis: Calculate the percentage inhibition of NO and cytokine production by the test compound compared to the LPS-only control.

-

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of SH and SNH on cancer cell lines.[4][16][17][18][19]

-

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium

-

Test compound (SH or SNH)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

-

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

-

Conclusion

This compound and sodium new houttuyfonate are promising therapeutic agents with well-documented antimicrobial and anti-inflammatory activities. SNH, as a more stable derivative of SH, has demonstrated significant potential for clinical applications. While both compounds share similar mechanisms of action, primarily through the modulation of the NF-κB and MAPK signaling pathways, subtle differences in their chemical structures may lead to variations in their biological potency and pharmacokinetic profiles. Further head-to-head comparative studies are warranted to fully elucidate their respective therapeutic potentials and to guide the development of novel therapies for infectious and inflammatory diseases, as well as for cancer. This guide provides a foundational resource for researchers to design and execute further investigations into these valuable natural product derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Sodium new houttuyfonate affects tumor angiogenesis by suppressing FGF1 expression and the p38/MAPK signaling pathway in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. The sodium new houttuyfonate suppresses NSCLC via activating pyroptosis through TCONS‐14036/miR‐1228‐5p/PRKCDBP pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comparative Study of this compound and 2-Undecanone for Their in Vitro and in Vivo Anti-Inflammatory Activities and Stabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual Effects of this compound Against Acute Rhinosinusitis: Antibacterial Action and Epithelial Barrier Repair Through the p38 MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Proteomics Reveals the Antitumor Effects of Sodium New Houttuyfonate on Non-small Cell Lung Cancer [xiahepublishing.com]

- 9. francis-press.com [francis-press.com]

- 10. This compound enhances the intestinal barrier and attenuates inflammation induced by Salmonella typhimurium through the NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inhibits LPS‑induced mastitis in mice via the NF‑κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound inhibits LPS-induced inflammatory response via suppressing TLR4/NF-ĸB signaling pathway in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dual Effects of this compound Against Acute Rhinosinusitis: Antibacterial Action and Epithelial Barrier Repair Through the p38 MAPK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. texaschildrens.org [texaschildrens.org]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

The Pharmacological Profile of Houttuynia cordata Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Houttuynia cordata Thunb. is a perennial herb widely distributed in Asia, where it has a long history of use in traditional medicine.[1][2][3] Known for its characteristic fishy smell, this plant is also consumed as a vegetable in some regions.[2][4] In recent years, H. cordata has garnered significant scientific interest due to its diverse and potent pharmacological activities. Its extracts have been shown to possess anti-inflammatory, antiviral, antioxidant, and anticancer properties, among others.[1][2][5] These therapeutic effects are attributed to a rich array of bioactive compounds, primarily flavonoids, volatile oils, alkaloids, and phenolic acids.[1][3]

This technical guide provides an in-depth overview of the pharmacological profile of Houttuynia cordata extracts. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and workflows.

Active Constituents

The primary pharmacological activities of Houttuynia cordata are attributed to its diverse phytochemical composition. The main classes of active compounds include:

-

Flavonoids : This is a major group of active components, including compounds such as quercetin, quercitrin, hyperoside, rutin, and isoquercitrin.[4][6][7] These flavonoids are largely responsible for the plant's antioxidant, anti-inflammatory, and antiviral effects.[6]

-

Volatile Oils : The characteristic scent of H. cordata comes from its essential oil components. Decanoyl acetaldehyde (B116499) is a key antibacterial agent found in the volatile oil.[7] Other components include 2-undecanone (B123061) and β-myrcene.[8]

-

Alkaloids : Various alkaloids, such as aristolactams, have been identified in H. cordata and contribute to its pharmacological effects.

-

Phenolic Acids : Compounds like syringic acid, vanillic acid, and p-hydroxybenzoic acid have been quantified and are known to possess anti-inflammatory properties.[9]

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the key pharmacological activities of Houttuynia cordata extracts from various studies.

Table 1: Antioxidant Activity of Houttuynia cordata Extracts

| Extract/Compound | Assay | IC50 / RC50 Value | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g or RE/g) | Reference |

| Leaf Ethanol Extract | DPPH | 23.51 µg/mL | 59.32 | 10.85 (mg/g) | [10] |

| Root Ethanol Extract | DPPH | 154.72 µg/mL | 12.07 | 8.55 (mg/g) | [10] |

| Leaf Ethanol Extract | ABTS | 35.42 µg/mL | 59.32 | 10.85 (mg/g) | [10] |

| Root Ethanol Extract | ABTS | 233.89 µg/mL | 12.07 | 8.55 (mg/g) | [10] |

| Ethanolic Extract | DPPH | 234.6 ± 11.9 µg/mL | - | - | [11] |

| Methanol (B129727) Extract | DPPH | - | 148.44 ± 12.81 | 49.79 ± 0.97 (RE/g) | [12] |

| Ethanol Extract | DPPH | - | 102.89 ± 9.76 | 44.48 ± 2.77 (RE/g) | [12] |

| Water Extract | DPPH | - | 81.56 ± 2.69 | 9.56 ± 0.44 (RE/g) | [12] |

| Flavonoids from roots | DPPH | 0.097 mg/mL | - | - | |

| Flavonoids from roots | ABTS | 0.384 mg/mL | - | - | |

| Flavonoids from roots | Hydroxyl Radical | 2.250 mg/mL | - | - |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; RE: Rutin Equivalents.

Table 2: Anticancer Activity of Houttuynia cordata Extracts

| Extract/Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| Essential Oil | NCI-H187 (Small Cell Lung Cancer) | Cytotoxicity | 17 µg/mL | [8] |

| Essential Oil | Vero (Normal Primate Kidney) | Cytotoxicity | 42 µg/mL | [8] |

| Ethanolic Extract | Jurkat (Leukemia) | Proliferation | 403.3 - 445.1 µg/mL | [13] |

| Water Extract | Jurkat (Leukemia) | Proliferation | 403.3 - 445.1 µg/mL | [13] |

| Ethanolic Extract | U937 (Leukemia) | Proliferation | 386.2 - 416.4 µg/mL | [13] |

| Water Extract | U937 (Leukemia) | Proliferation | 386.2 - 416.4 µg/mL | [13] |

| Ethanolic Extract | Jurkat | MTT | 0.12 - 0.69 mg/mL | [14] |

| Water Extract | Jurkat | MTT | 0.22 - 0.85 mg/mL | [14] |

| Ethanolic Extract | HT29 (Colon) | MTT | 0.12 - 0.65 mg/mL | [14] |

| Ethanolic Extract | HCT116 (Colon) | MTT | 0.12 - 0.65 mg/mL | [14] |

| Ethanolic Extract | MCF7 (Breast) | MTT | 0.12 - 0.65 mg/mL | [14] |

Table 3: Anti-inflammatory Activity of Houttuynia cordata Extracts

| Extract/Compound | Model | Effect | Concentration/Dose | Reference |

| Water Extract | LPS-induced RAW 264.7 cells | Reduced Nitric Oxide and TNF-α production | 0.06 and 0.12 mg/mL | |

| Supercritical Extract | Carrageenan-air pouch model (in vivo) | Suppressed exudation, albumin leakage, and inflammatory cell infiltration | 200 mg/kg (oral) | [15] |

| Supercritical Extract | LPS-induced peritoneal macrophages | Reduced COX-2 enzyme activity, mRNA and protein expression | Dose-dependent | [4] |

| Quercitrin | LPS-induced model (in vivo) | Reduced proinflammatory cytokine (IL-6) and NO production | 100 mg/mL (oral) | [4] |

| Fermentation Product (Aqueous & Methanolic Extracts) | LPS-stimulated RAW 264.7 cells | Inhibited production of NO, PGE2, TNF-α, IL-1β, and IL-6 | Concentration-dependent | [9] |

| Extract | IL-1β-stimulated primary gingival keratinocytes | Downregulated mRNA and protein expression of TNF-α, IL-8, and ICAM-1 | 10 µg/mL | [16] |

Table 4: Antiviral Activity of Houttuynia cordata Extracts

| Extract/Compound | Virus | Target/Assay | Effect | Reference | | :--- | :--- | :--- | :--- | | Water Extract | SARS-CoV | 3C-like protease (3CLpro) | 50% inhibition at 1000 µg/mL |[17] | | Water Extract | SARS-CoV | RNA-dependent RNA polymerase (RdRp) | Significant inhibitory effects |[18] | | Flavonoid Glycosides | Influenza H1N1 | Neuraminidase activity | Inhibition of neuraminidase activity |[2] | | Flavonoids (Quercetin, Quercitrin, Isoquercitrin) | Herpes Simplex Virus (HSV) | HSV-2 infection | Significant activity against HSV-2 infection |[6] | | Bioactive Compounds (e.g., 7-oxodehydroasimilobine) | SARS-CoV-2 | RNA-dependent RNA polymerase (RdRp) | High binding affinity in molecular docking studies |[19][20] |

Signaling Pathways and Mechanisms of Action

Houttuynia cordata extracts exert their pharmacological effects by modulating several key signaling pathways.

Anti-inflammatory Mechanisms

A primary mechanism for the anti-inflammatory effects of H. cordata is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[6][21] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα.[19] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α, IL-1β, IL-6, iNOS (producing nitric oxide), and COX-2 (producing prostaglandins).[4][9][19] H. cordata extracts have been shown to suppress the degradation of IκBα, thereby preventing NF-κB activation.[8]

Additionally, H. cordata can modulate Mitogen-Activated Protein Kinase (MAPK) pathways , such as ERK and JNK, which are also involved in the inflammatory response.[22]

Caption: Anti-inflammatory mechanism of H. cordata via inhibition of NF-κB and MAPK pathways.

Anticancer Mechanisms

The anticancer activity of H. cordata involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[11][23] Studies have shown that its extracts can modulate apoptosis-related proteins of the Bcl-2 family and activate caspases.[11] Furthermore, it has been found to promote the activation of the HIF-1A–FOXO3 and MEF2A pathways, which are involved in inducing apoptosis in liver cancer cells.[23] In breast cancer cells, H. cordata extracts can induce G1 cell cycle arrest by downregulating cyclin D1 and CDK4 expression.[11]

Caption: Anticancer mechanisms of H. cordata involving apoptosis induction and cell cycle arrest.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the pharmacological profile of Houttuynia cordata extracts.

Extraction of Bioactive Compounds

Method: Ultrasonic-Assisted Extraction

This method uses ultrasonic waves to facilitate the extraction of phytochemicals from the plant material.

-

Materials:

-

Dried and powdered Houttuynia cordata plant material (leaves, stems, or whole plant).

-

Solvent (e.g., 95% ethanol, 80% methanol, or deionized water).

-

Ultrasonic bath.

-

Filter paper (e.g., Whatman No. 1).

-

Rotary evaporator.

-

-

Protocol:

-

Accurately weigh a specific amount of the powdered plant material (e.g., 5 g).

-

Place the powder in a flask and add the extraction solvent at a specified solid-to-liquid ratio (e.g., 1:15 g/mL).

-

Place the flask in an ultrasonic bath and sonicate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 40°C) and power (e.g., 420 W).

-

After sonication, filter the mixture through filter paper to separate the extract from the solid plant residue.

-

Repeat the extraction process on the residue (e.g., two more times) to maximize the yield.

-

Combine the filtrates from all extraction cycles.

-

Concentrate the combined extract using a rotary evaporator under reduced pressure to remove the solvent.

-

Dry the resulting crude extract (e.g., in a vacuum oven or by freeze-drying) and store it at 4°C in a desiccator until further use.

-

Antioxidant Activity Assays

Method: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of the extract to donate hydrogen atoms or electrons to neutralize the stable DPPH free radical.

-

Materials:

-

H. cordata extract stock solution (dissolved in a suitable solvent like methanol or ethanol).

-

DPPH solution (e.g., 0.1 mM in methanol).

-

Methanol or ethanol.

-

96-well microplate or cuvettes.

-

Spectrophotometer or microplate reader.

-

Positive control (e.g., Ascorbic acid or Trolox).

-

-

Protocol:

-

Prepare a working solution of DPPH in methanol. The solution should be freshly prepared and protected from light.

-

Prepare serial dilutions of the H. cordata extract and the positive control in the chosen solvent.

-

In a 96-well plate, add a specific volume of each extract dilution to the wells (e.g., 100 µL).

-

Add a fixed volume of the DPPH working solution to each well (e.g., 100 µL).

-

Prepare a control well containing the solvent and the DPPH solution, but no extract.

-

Shake the plate gently and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at a specific wavelength (typically around 517 nm).

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the percentage of scavenging activity against the extract concentrations to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Anti-inflammatory Activity Assay

Method: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with an inflammatory agent.

-

Materials:

-

RAW 264.7 murine macrophage cell line.

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

-

Lipopolysaccharide (LPS).

-

H. cordata extract (dissolved in a vehicle like DMSO and diluted in culture medium).

-

Griess Reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Sodium nitrite (B80452) (for standard curve).

-

96-well cell culture plate.

-

Microplate reader.

-

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1.5 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the H. cordata extract for a specified duration (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 18-24 hours). Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

-

After incubation, collect the cell culture supernatant from each well.

-

To a new 96-well plate, add a specific volume of the supernatant (e.g., 100 µL) and an equal volume of the Griess reagent.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at approximately 540 nm.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

-

Anticancer Activity Assay

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell viability and cytotoxicity by measuring the metabolic activity of cells.

-

Materials:

-

Selected cancer cell line (e.g., MCF-7, HepG2).

-

Appropriate cell culture medium with FBS.

-

H. cordata extract.

-

MTT solution (e.g., 5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).

-

96-well cell culture plate.

-

Microplate reader.

-

-

Protocol:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the H. cordata extract for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) to each well.

-

Incubate the plate for a further 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.

-

Carefully remove the MTT-containing medium.

-

Add the solubilization solution to each well to dissolve the purple formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at a wavelength between 550 and 600 nm.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the pharmacological evaluation of Houttuynia cordata.

Caption: A generalized workflow for the extraction, phytochemical analysis, and bioactivity screening of H. cordata.

Conclusion

Houttuynia cordata is a plant with a rich phytochemical profile that translates into a wide spectrum of pharmacological activities. The data and protocols presented in this guide underscore its potential as a source for the development of new therapeutic agents. The well-documented anti-inflammatory, antioxidant, antiviral, and anticancer properties, supported by quantitative data and mechanistic insights, provide a solid foundation for further research. This guide aims to equip scientists and researchers with the necessary technical information to explore and harness the therapeutic potential of this remarkable medicinal plant.

References

- 1. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 3. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]

- 8. benchchem.com [benchchem.com]

- 9. Monitoring the Levels of Cellular NF-κB Activation States [mdpi.com]

- 10. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 12. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]

- 13. ABTS radical scavenging capacity measurement [protocols.io]

- 14. Ultrasonic Assisted Extraction Process of Flavonoids from <i>Houttuynia cordata</i> Thunb and Its Antioxidant Activity [spgykj.com]

- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]

- 17. scispace.com [scispace.com]

- 18. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review | MDPI [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. thaiscience.info [thaiscience.info]

- 23. MTT assay protocol | Abcam [abcam.com]

In Vitro Antibacterial Spectrum of Sodium Houttuyfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium houttuyfonate, a stable derivative of houttuynin, the active component of Houttuynia cordata, has demonstrated a broad spectrum of in vitro antibacterial activity. This technical guide provides a comprehensive overview of its efficacy against various bacterial pathogens, details the experimental methodologies used for its evaluation, and illustrates key mechanisms and workflows.

Antibacterial Activity: Quantitative Data

This compound and its analogue, Sodium New Houttuyfonate (SNH), have been shown to be effective against a range of bacteria, including clinically significant antibiotic-resistant strains. The primary measure of in vitro antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Minimum Inhibitory Concentrations (MICs)

The following tables summarize the reported MIC values of this compound (SH) and Sodium New Houttuyfonate (SNH) against various bacterial species.

Table 1: In Vitro Activity of this compound (SH) against Staphylococcus aureus

| Bacterial Strain | Type | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus ATCC 25923 | Standard Strain | 60 | [1] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolates | 60 - 80 | [1] |

Table 2: In Vitro Activity of Sodium New Houttuyfonate (SNH) against Methicillin-Resistant Staphylococcus aureus (MRSA)

| Bacterial Strain | Number of Isolates | MIC Range (µg/mL) | Reference |

| Hospital-Associated MRSA | 103 | 16 - 64 | [2][3][4] |

Table 3: In Vitro Activity of this compound (SH) against Pseudomonas aeruginosa

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

| Heteroresistant Pseudomonas aeruginosa | Experimental Strains | 4000 | [5][6][7] |

Synergistic Activity

This compound and its derivatives have been shown to act synergistically with conventional antibiotics, enhancing their efficacy against resistant bacteria. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy. An FICI of ≤ 0.5 indicates synergy, > 0.5 to < 4 indicates an additive or indifferent effect, and ≥ 4 indicates antagonism.

Table 4: Synergistic Activity of this compound (SH) and Sodium New Houttuyfonate (SNH) with Other Antibiotics

| Combination | Bacterial Strain | FICI | Interpretation | Reference |

| SH + Penicillin G | MRSA | 0.375 - 0.5625 | Synergistic/Additive | [1][8] |

| SNH + Oxacillin | MRSA | 0.38 (median) | Synergistic | [2][3][4] |

| SNH + Cephalothin | MRSA | 0.38 (median) | Synergistic | [2][3][4] |

| SNH + Meropenem | MRSA | 0.25 (median) | Synergistic | [2][3][4] |

| SNH + Netilmicin | MRSA | 0.38 (median) | Synergistic | [2][3][4] |

| SH + Meropenem | Heteroresistant P. aeruginosa | ≤ 0.5 | Synergistic | [5][6][7] |

Experimental Protocols

The following sections detail the standard methodologies employed to assess the in vitro antibacterial spectrum of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the MIC.[9]

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or cation-adjusted Mueller-Hinton broth - CAMHB).[9] The solution is then sterilized by filtration.

-

Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[9] This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2][9]

-

Serial Dilution: Two-fold serial dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate containing broth medium.[2][9]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.[2][9]

-

Incubation: The microtiter plates are incubated at 35-37°C for 18-24 hours.[2][5][6]

-

Reading Results: The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.[1][6]

Checkerboard Synergy Assay

This method is used to assess the synergistic effects of two antimicrobial agents.

Protocol:

-

Plate Setup: In a 96-well plate, one agent (e.g., this compound) is serially diluted horizontally, while the second agent (e.g., an antibiotic) is serially diluted vertically.[5][6]

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions.

-

FICI Calculation: The Fractional Inhibitory Concentration (FIC) is calculated for each agent, and the FICI is the sum of the FICs of both agents.

Time-Kill Analysis

This assay characterizes the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

-

Preparation: Bacterial cultures are grown to a logarithmic phase and then diluted.

-

Exposure: The bacterial suspension is exposed to different concentrations of the antimicrobial agent (e.g., 0.5x MIC, 1x MIC, 2x MIC).[5]

-

Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Plating and Counting: The samples are serially diluted and plated to determine the number of viable bacteria (CFU/mL).

-

Analysis: The change in bacterial count over time is plotted to determine the rate of killing.

Mechanism of Action

The antibacterial effect of this compound is multifaceted.

Disruption of Bacterial Cell Membranes

A primary mechanism of action is the disruption of the bacterial cell membrane, leading to increased permeability and subsequent cell lysis.[9][10] This effect is particularly noted against Gram-positive bacteria like Staphylococcus aureus.[10]

Inhibition of Biofilm Formation and Virulence Factors

In Pseudomonas aeruginosa, this compound has been shown to inhibit biofilm formation and the secretion of virulence factors.[5][6][11] This is achieved by attenuating flagella-mediated swimming motility.[11][12] At sub-inhibitory concentrations (e.g., 1/2 MIC), it can significantly reduce the expression of genes related to biofilm formation (such as pslA, pelA, and aglD) and swimming motility (e.g., fliC).[5][6][12]

Anti-inflammatory Properties

In addition to its direct antimicrobial effects, this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.[10] This dual action makes it a promising candidate for treating infections accompanied by inflammation.

Conclusion

This compound demonstrates significant in vitro antibacterial activity against a range of clinically relevant bacteria, including drug-resistant strains. Its multifaceted mechanism of action, which includes cell membrane disruption and inhibition of virulence factors, along with its synergistic potential with existing antibiotics, positions it as a valuable compound for further research and development in the pursuit of novel antimicrobial therapies.

References

- 1. Exploration the therapeutic effects of this compound combined with penicillin G on methicillin resistant staphylococcus aureus infected wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Activity of Sodium New Houttuyfonate Alone and in Combination with Oxacillin or Netilmicin against Methicillin-Resistant Staphylococcus aureus | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Activity of Sodium New Houttuyfonate Alone and in Combination with Oxacillin or Netilmicin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa [frontiersin.org]

- 7. Item - Table 1_Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa.docx - Frontiers - Figshare [frontiersin.figshare.com]

- 8. frontiersin.org [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. What is this compound used for? [synapse.patsnap.com]

- 11. This compound, a potential phytoanticipin derivative of antibacterial agent, inhibits bacterial attachment and pyocyanine secretion of Pseudomonas aeruginosa by attenuating flagella-mediated swimming motility [agris.fao.org]

- 12. This compound, a potential phytoanticipin derivative of antibacterial agent, inhibits bacterial attachment and pyocyanine secretion of Pseudomonas aeruginosa by attenuating flagella-mediated swimming motility - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Mechanisms of Sodium Houttuyfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction